

Application Note: Protocol for Using 10-Nitrooleate-d17 in Cell Culture Experiments

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Compound of Interest

Compound Name: 10-Nitrooleate-d17

Cat. No.: B1159548

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Introduction & Scope

10-Nitrooleate (OA-NO

) is a potent endogenous signaling mediator formed by the nitration of oleic acid during inflammation. Unlike simple fatty acids, OA-NO

contains an electrophilic nitroalkene group that facilitates post-translational modification of proteins via Michael addition to cysteine residues.[1] This mechanism underpins its ability to activate the cytoprotective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway.[2][3]

10-Nitrooleate-d17 is the isotopically labeled analog (deuterated at 17 positions).[1] While primarily designed as a mass spectrometry Internal Standard (IS) for quantification, it is also utilized in cell culture for:

- Metabolic Tracing: Tracking cellular uptake, metabolism, and protein adduction without radioisotopes.
- Recovery Normalization: Spiking into cell lysates to normalize extraction efficiency during lipidomics.[1]

This guide provides a rigorous protocol for the solubilization, delivery, and extraction of **10-Nitrooleate-d17**, ensuring biological activity is preserved against its inherent chemical instability.[1]

Pre-Experimental Considerations (Critical)

Stability & Handling

The nitroalkene moiety is highly reactive (electrophilic) and light-sensitive.[1]

- No Nucleophiles: Never use buffers containing DTT, -mercaptoethanol, or free cysteine during preparation. These will instantly react with the nitroalkene, neutralizing the molecule.
- Light Protection: Handle in amber vials or low-light conditions to prevent photodegradation.
- Solvent: Supplied typically in Ethanol or Methyl Acetate.[4] Store at -80°C.

The Delivery Vehicle: BSA Conjugation

Direct addition of ethanolic lipid stocks to cell media causes precipitation and inconsistent bioavailability. The Gold Standard for delivery is conjugation to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA).[1] This mimics physiological transport and prevents non-specific adsorption to plasticware.

Protocol: Preparation of BSA-Conjugated 10-Nitrooleate-d17

Purpose: To create a stable, water-soluble 10x or 100x working stock for cell treatment.[1]

Materials

- **10-Nitrooleate-d17** (e.g., Cayman Chemical Item No. 10558)[1][5][6]
- Fatty Acid-Free BSA (Lyophilized, Cell Culture Grade)
- PBS (Phosphate Buffered Saline), pH 7.4

- Nitrogen gas stream[4]

Step-by-Step Procedure

- Prepare BSA Vehicle:
 - Dissolve FAF-BSA in PBS to create a 2 mM stock solution.
 - Calculation: Molecular Weight of BSA

66.5 kDa. 133 mg BSA in 1 mL PBS = 2 mM.
 - Filter sterilize (0.22 μ m).[1][7] Keep at 37°C.
- Prepare Lipid:
 - Transfer the required amount of **10-Nitrooleate-d17** (supplied in organic solvent) to a glass vial.
 - Evaporate the solvent under a gentle stream of Nitrogen gas.[4] Do not use heat.
 - Note: A thin film should form at the bottom.
- Conjugation (The "Dropwise" Method):
 - Immediately resuspend the dried lipid film in a small volume of Ethanol (approx. 1% of final volume) to ensure initial solubility.
 - Add the pre-warmed (37°C) 2 mM BSA solution to the lipid to achieve a 5:1 [Lipid:BSA] molar ratio.[1]
 - Example: To make a 10 mM Lipid stock, add the lipid to 2 mM BSA.
- Incubation:
 - Vortex gently.[1][4]
 - Incubate at 37°C for 30 minutes with gentle shaking. The solution should become clear/opalescent.[8]

- Validation:
 - This stock is now "BSA-Conjugated **10-Nitrooleate-d17**" and is stable for 24 hours at 4°C.

Protocol: Cell Treatment & Incubation

Experimental Design

Parameter	Recommendation	Rationale
Concentration	1 - 5 μ M	Physiological signaling range. [1] >10 μ M may induce toxicity/apoptosis.[1]
Media	Low Serum (1% FBS)	High serum (10% FBS) contains endogenous albumin which competes for lipid binding, altering effective concentration.[1]
Time (Signaling)	2 - 6 Hours	Sufficient for Michael addition to Keap1/p65 and transcriptional changes.
Time (Uptake)	10 - 30 Mins	Rapid membrane incorporation for tracing studies.

Workflow

- Seed cells (e.g., HUVEC, RAW 264.[1]7) and grow to 80% confluence.[1]
- Wash cells 2x with warm PBS.
- Replace media with Low-Serum Media (1% FBS) or Serum-Free media.
- Add the BSA-Conjugated **10-Nitrooleate-d17** to the media to reach final concentration (e.g., 5 μ M).
- Control: Treat parallel wells with BSA-Vehicle only.[1]
- Incubate at 37°C / 5% CO

Protocol: Lipid Extraction (Acidified Bligh & Dyer)

Purpose: To recover the lipid for Mass Spectrometry analysis. Acidification is critical to protonate the carboxyl group, ensuring the fatty acid partitions into the organic phase.

Reagents

- Methanol (MeOH)
- Chloroform (CHCl₃)
- Acetic Acid (glacial)^[9]
- Internal Standard (if using d17 as a tracer, spike with non-deuterated OA-NO or a different isotopolog).

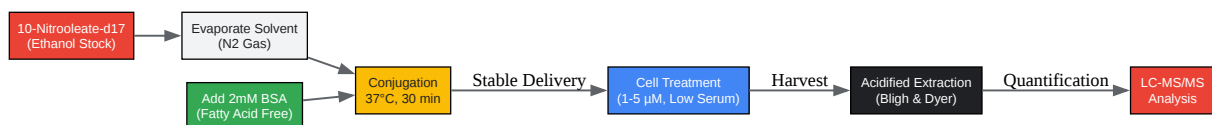
Step-by-Step Extraction

- Harvest:
 - Scrape cells in ice-cold PBS. Transfer to glass tubes (lipids stick to plastic).^[1]
 - Centrifuge (500 x g, 5 min) to pellet cells. Aspirate supernatant.
- Lysis & Acidification:
 - Resuspend pellet in 1 mL PBS.
 - CRITICAL: Add 20 µL Glacial Acetic Acid (to pH ~3-4).
- Monophase Addition:
 - Add 3.75 mL of CHCl₃:MeOH (1:2 v/v).

- Vortex vigorously for 1 minute.
- Phase Separation:
 - Add 1.25 mL CHCl₃
 - Vortex.
 - Add 1.25 mL H₂O
 - Vortex.
 - Centrifuge at 1,000 x g for 5 minutes at room temperature.
- Collection:
 - You will see two phases.[1] The Lower Phase is Chloroform (Lipids).[1][10] The Upper Phase is Aqueous (Salts/Proteins).
 - Carefully collect the Lower Organic Phase using a glass Pasteur pipette.
- Drying:
 - Evaporate the chloroform under Nitrogen gas.
 - Reconstitute in MeOH for LC-MS/MS analysis.

Visualizations

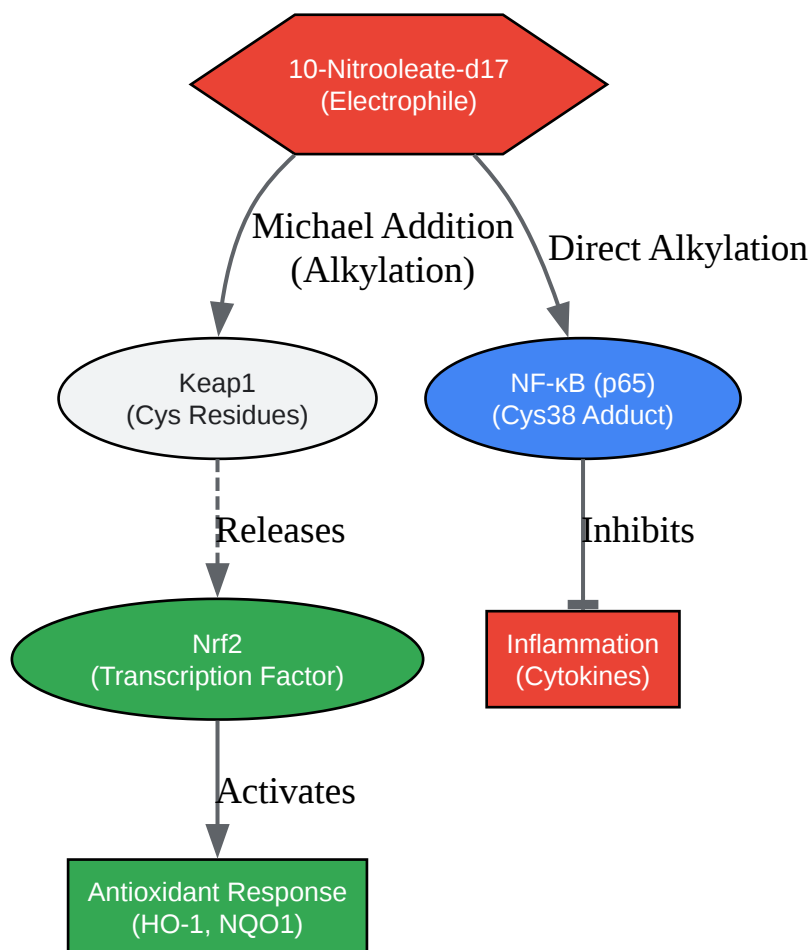
Experimental Workflow (DOT Diagram)



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Figure 1: Step-by-step workflow for solubilization, cell treatment, and extraction of **10-Nitrooleate-d17**.^[1]

Signaling Mechanism (DOT Diagram)



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Figure 2: Mechanism of Action.^[1] The electrophilic nitroalkene targets cysteine residues on Keap1 and NF-κB.^[1]

Data Interpretation & Troubleshooting

Calculating Recovery

If using d17 as an Internal Standard (IS) added after lysis:

Note: Low recovery (<50%) usually indicates insufficient acidification during the Bligh & Dyer step.[1]

Common Pitfalls

- Loss of Signal: The nitro group is labile. If samples are left in direct light or at Room Temp for extended periods, the signal will degrade.
- Precipitation: If the media turns cloudy immediately upon addition, the BSA conjugation failed. Do not proceed; the effective concentration is unknown.
- Plasticware: Nitro-fatty acids are "sticky." [1] Use glass inserts for MS vials and glass pipettes for organic solvents.

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